molecular formula C4H9NO2 B3430085 DL-2-Aminobutyric acid CAS No. 80-60-4

DL-2-Aminobutyric acid

Cat. No.: B3430085
CAS No.: 80-60-4
M. Wt: 103.12 g/mol
InChI Key: QWCKQJZIFLGMSD-UHFFFAOYSA-N
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Description

DL-2-Aminobutyric acid: is a non-proteinogenic amino acid with the molecular formula C₄H₉NO₂. It is also known as alpha-aminobutyric acid. This compound is a racemic mixture, meaning it contains equal amounts of its two enantiomers, D-2-aminobutyric acid and L-2-aminobutyric acid. It is commonly used in peptide synthesis and as a precursor in the production of various pharmaceuticals .

Mechanism of Action

Mode of Action

DL-2-ABA acts as a GABA analog, meaning it mimics the action of GABA. It binds to GABA receptors, specifically GABA(_A) and GABA(_B) receptors, which are ionotropic and metabotropic receptors, respectively. By binding to these receptors, DL-2-ABA enhances the inhibitory effects of GABA, leading to increased chloride ion influx in neurons (via GABA(_A) receptors) and modulation of potassium and calcium channels (via GABA(_B) receptors). This results in hyperpolarization of the neuronal membrane, making it less likely for the neuron to fire an action potential .

Biochemical Pathways

The primary biochemical pathway affected by DL-2-ABA is the GABAergic pathway. By enhancing GABAergic transmission, DL-2-ABA influences various downstream effects, including:

Pharmacokinetics

The pharmacokinetics of DL-2-ABA involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, DL-2-ABA’s action results in enhanced inhibitory neurotransmission, leading to decreased neuronal excitability. At the cellular level, this manifests as reduced synaptic activity and stabilization of neuronal firing rates. Clinically, these effects can translate to potential therapeutic benefits in conditions characterized by excessive neuronal excitability, such as epilepsy and anxiety disorders .

Action Environment

Environmental factors can significantly influence the efficacy and stability of DL-2-ABA:

DL-2-Aminobutyric acid’s role as a GABA analog makes it a valuable compound in modulating inhibitory neurotransmission, with potential applications in treating various CNS disorders.

: NIST Chemistry WebBook : MilliporeSigma : Wikipedia : MilliporeSigma : NIST Chemistry WebBook

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Fermentative Production: Metabolic engineering of Escherichia coli has been employed to produce L-2-aminobutyric acid.

    Asymmetric Conversion: DL-2-aminobutyric acid can be converted to L-2-aminobutyric acid using D-tartaric acid and an aromatic aldehyde as a catalyst in an acid solvent.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: DL-2-aminobutyric acid can undergo oxidation to form corresponding keto acids.

    Reduction: It can be reduced to produce various amines.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Keto acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

  • L-2-Aminobutyric acid
  • D-2-Aminobutyric acid
  • 4-Aminobutyric acid (GABA)
  • 2-Aminoisobutyric acid

Comparison:

This compound stands out due to its versatility in synthetic applications and its role as a precursor in the production of various pharmaceuticals.

Properties

IUPAC Name

2-aminobutanoic acid
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InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
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InChI Key

QWCKQJZIFLGMSD-UHFFFAOYSA-N
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Canonical SMILES

CCC(C(=O)O)N
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID90862679
Record name Butanoic acid, 2-amino-
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Molecular Weight

103.12 g/mol
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Physical Description

White solid; [Acros Organics MSDS]
Record name DL-alpha-Amino-n-butyric acid
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CAS No.

2835-81-6, 1492-24-6, 80-60-4
Record name α-Aminobutyric acid
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Record name (±)-2-aminobutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-aminobutyric acid?

A1: The molecular formula of 2-aminobutyric acid is C4H9NO2, and its molecular weight is 103.12 g/mol.

Q2: What spectroscopic data is available for 2-aminobutyric acid?

A2: Researchers have characterized 2-aminobutyric acid using various spectroscopic techniques, including IR [] and 1H NMR [, ]. These techniques provide information about the functional groups and structural arrangement of the molecule.

Q3: What is known about the polymorphic forms of 2-aminobutyric acid?

A3: Research indicates that L-2-aminobutyric acid exists in at least two polymorphic forms, with space groups P2(1) and I2 []. These forms exhibit complex, yet fully ordered crystalline arrangements, with unique hydrogen-bond networks. Additionally, studies on the quasiracemate D-2-aminobutyric acid:L-norvaline revealed two polymorphic forms (I and II) connected by a reversible solid-state phase transition [].

Q4: How does the structure of 2-aminobutyric acid influence its properties?

A4: The presence of both an amino group and a carboxyl group in 2-aminobutyric acid makes it an amphoteric molecule, capable of existing as a zwitterion in solution. This influences its solubility and interactions with other molecules.

Q5: How is 2-aminobutyric acid used in herbicide research?

A5: 2-Aminobutyric acid serves as a valuable chemical marker for detecting the presence of acetolactate synthase (ALS)-inhibitor herbicides, such as sulfonylureas [, ]. This is because these herbicides disrupt amino acid biosynthesis, leading to the accumulation of 2-aminobutyric acid in plants.

Q6: Can you elaborate on the use of 2-aminobutyric acid in chiral resolution?

A6: Due to its chiral nature, 2-aminobutyric acid can be utilized in the resolution of racemic mixtures. For instance, (R)-2-phenoxypropionic acid has been successfully employed to separate (R)- and (S)-2-aminobutyric acid []. Additionally, optical resolution by replacing crystallization has been achieved using (R)- and (S)-methionine p-toluenesulfonate as optically active co-solutes for the resolution of (RS)-2-aminobutyric acid p-toluenesulfonate [].

Q7: How is 2-aminobutyric acid used in the synthesis of other compounds?

A7: 2-Aminobutyric acid acts as a starting material in various synthetic procedures. For example, it is used to create optically active poly(amide-imide)s [] and hyperbranched poly(ester-amide)s []. These polymers have potential applications in various fields due to their unique properties.

Q8: What is the role of 2-aminobutyric acid in the biosynthesis of pyrrolizidine alkaloids?

A8: Research suggests that 2-aminobutyric acid, along with isoleucine, plays a crucial role in the biosynthesis of pyrrolizidine alkaloids [, ]. These alkaloids are secondary metabolites produced by certain plants and are known for their diverse biological activities. Specifically, labelled 2-aminobutyric acid is incorporated into the necic acid portion of pyrrolizidine alkaloids like rosmarinine and senecionine [].

Q9: What enzymes are involved in the synthesis of 2-aminobutyric acid?

A9: Several enzymes play a role in the synthesis and metabolism of 2-aminobutyric acid. These include threonine deaminase [, , , , ], leucine dehydrogenase [, , , , ], α-methylserine aldolase [, ], glutamate mutase [], and l-aspartate-β-decarboxylase []. These enzymes participate in various metabolic pathways involving 2-aminobutyric acid.

Q10: Are there any known microorganisms capable of producing 2-aminobutyric acid?

A10: Yes, certain microorganisms, including fungi like Myriococcum albomyces and Isaria sinclairii, can produce 2-aminobutyric acid derivatives []. These microorganisms could potentially be utilized for the biotechnological production of this compound.

Q11: What are the potential applications of 2-aminobutyric acid in drug development?

A11: Research suggests that 2-aminobutyric acid derivatives exhibit immunosuppressive activity [], making them potential candidates for developing new immunosuppressant drugs. Additionally, the development of noncyclic vasopressin analogs incorporating 2-aminobutyric acid has shown potential for treating water balance disorders [].

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